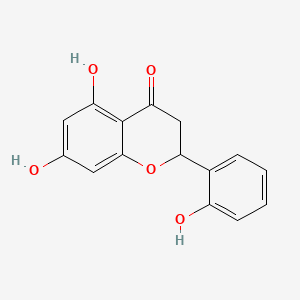
5,7,2'-Trihydroxyflavanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7,2’-Trihydroxyflavanone is a naturally occurring flavonoid compound found in various plants. It belongs to the flavanone subclass of flavonoids, which are known for their diverse biological activities. The compound has the molecular formula C15H12O5 and a molecular weight of 272.26 g/mol . It is characterized by the presence of three hydroxyl groups at positions 5, 7, and 2’ on the flavanone backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,2’-Trihydroxyflavanone can be achieved through several methods. One common approach involves the use of flavanone precursors, which undergo hydroxylation reactions to introduce the hydroxyl groups at the desired positions. For example, the synthesis of related flavanones like naringenin (4’,5,7-trihydroxyflavanone) involves steps such as acetylation, Fries rearrangement, Claisen-Schmidt condensation, and demethylation .
Industrial Production Methods
Industrial production of 5,7,2’-Trihydroxyflavanone may involve large-scale extraction from plant sources or chemical synthesis. The extraction process typically involves the use of solvents to isolate the compound from plant materials, followed by purification steps such as chromatography. Chemical synthesis on an industrial scale would require optimization of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,7,2’-Trihydroxyflavanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the flavanone structure can be reduced to form dihydroflavanones.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents like acyl chlorides or alkyl halides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5,7,2’-Trihydroxyflavanone can yield quinones, while reduction can produce dihydroflavanones. Substitution reactions can lead to the formation of esters or ethers.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the reactivity and properties of flavonoids.
Industry: The compound’s antioxidant properties make it a potential additive in food and cosmetic industries to enhance product stability and shelf life.
Mécanisme D'action
The mechanism of action of 5,7,2’-Trihydroxyflavanone involves its ability to scavenge free radicals and inhibit oxidative stress. The hydroxyl groups on the flavanone structure play a crucial role in neutralizing reactive oxygen species (ROS) and preventing cellular damage. Additionally, the compound may modulate various signaling pathways involved in inflammation and cell survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naringenin (4’,5,7-Trihydroxyflavanone): Similar in structure but with a hydroxyl group at the 4’ position instead of 2’.
Apigenin (5,7,4’-Trihydroxyflavone): A flavone with hydroxyl groups at positions 5, 7, and 4’.
Hesperidin (3,5,7-Trihydroxyflavanone 7-rhamnoglucoside): A glycoside derivative with additional sugar moieties
Uniqueness
5,7,2’-Trihydroxyflavanone is unique due to the specific positioning of its hydroxyl groups, which may confer distinct biological activities and reactivity compared to other flavonoids. Its unique structure allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
120980-68-9 |
|---|---|
Formule moléculaire |
C15H12O5 |
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-8-5-11(18)15-12(19)7-13(20-14(15)6-8)9-3-1-2-4-10(9)17/h1-6,13,16-18H,7H2 |
Clé InChI |
LSLXUDALHVEMQB-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14164440.png)
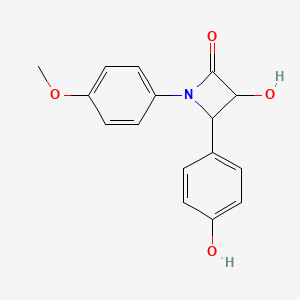
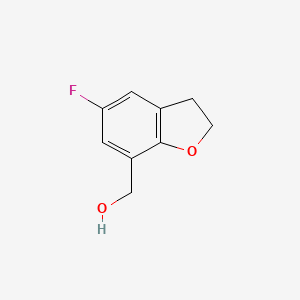
![4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B14164452.png)
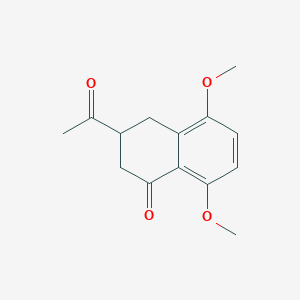
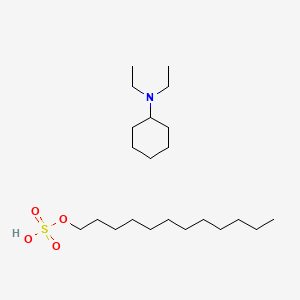
![1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea](/img/structure/B14164480.png)
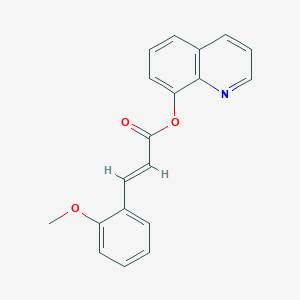
![1,3-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14164497.png)
![2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-cyclopentylacetamide](/img/structure/B14164498.png)


![4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14164508.png)
